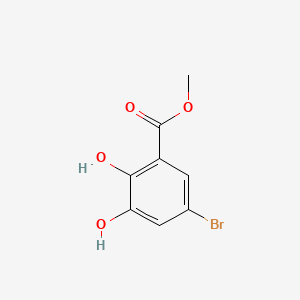

Methyl 5-bromo-2,3-dihydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADZQRYTHXRMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700141 | |

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105603-49-4 | |

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for Methyl 5-bromo-2,3-dihydroxybenzoate, a substituted catechol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a robust two-step synthetic route based on established organic chemistry principles and analogous reactions. The synthesis involves the initial esterification of 2,3-dihydroxybenzoic acid followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps:

-

Fischer Esterification: 2,3-dihydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to yield Methyl 2,3-dihydroxybenzoate.

-

Electrophilic Bromination: The resulting ester is then subjected to regioselective bromination to introduce a bromine atom at the C5 position of the aromatic ring.

The directing effects of the hydroxyl and methyl ester groups on the aromatic ring are key to the success of the regioselective bromination step. The two hydroxyl groups are activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The cumulative effect of these groups strongly favors the substitution of bromine at the C5 position, which is para to the hydroxyl group at C2 and ortho to the hydroxyl group at C3, as well as meta to the methyl ester group.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

This procedure follows the principles of Fischer esterification.

Materials:

-

2,3-dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzoic acid (1.0 equivalent).

-

Add an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,3-dihydroxybenzoate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

This procedure details the regioselective bromination of the intermediate ester.

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

Glacial acetic acid or other suitable solvent (e.g., dichloromethane, carbon tetrachloride)

-

Bromine

-

Sodium thiosulfate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask protected from light, dissolve Methyl 2,3-dihydroxybenzoate (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) or by recrystallization to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,3-dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 303-38-8[1] |

| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2411-83-8[2] |

| This compound | C₈H₇BrO₄ | 247.04 | 105603-49-4 |

| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1. Esterification | 2,3-dihydroxybenzoic acid | Methyl 2,3-dihydroxybenzoate | 85-95 | >95 (after chromatography) |

| 2. Bromination | Methyl 2,3-dihydroxybenzoate | This compound | 70-85 | >98 (after purification) |

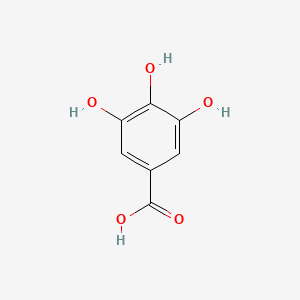

Visualizations

References

Methyl 5-bromo-2,3-dihydroxybenzoate chemical properties

Methyl 5-bromo-2,3-dihydroxybenzoate: A Technical Guide

Introduction

This compound is a halogenated aromatic compound belonging to the family of dihydroxybenzoic acid esters. Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, along with a methyl ester functional group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, spectroscopic data, a representative synthetic protocol, and safety information, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 105603-49-4 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₄ | [2] |

| Molecular Weight | 247.04 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(OC)C1=CC(Br)=CC(O)=C1O | [2] |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While a full public dataset for this specific isomer is not available, data from closely related isomers can provide expected spectral regions. For instance, analysis of a similar compound, Methyl 2-bromo-5-hydroxybenzoate, shows characteristic peaks.[4]

| Technique | Expected Data / Data from Related Isomers |

| ¹H NMR | Aromatic protons (Ar-H) would appear as distinct signals in the aromatic region. The methoxy group protons (-OCH₃) are expected as a singlet around 3.8–4.0 ppm. The hydroxyl protons (-OH) would appear as broad singlets.[4] |

| ¹³C NMR | The carbonyl carbon (C=O) of the ester is expected in the range of 165–170 ppm. Aromatic carbons will show distinct signals, with those bonded to bromine being deshielded.[4] |

| FTIR | Expect a strong carbonyl (C=O) stretch from the ester group around 1680-1720 cm⁻¹. A broad O-H stretch from the hydroxyl groups is expected in the region of 3200–3500 cm⁻¹. Aromatic C-Br vibrations may be observed at lower frequencies (550–650 cm⁻¹).[4] |

| Mass Spectrometry | The molecular ion peak [M⁺] would confirm the molecular weight of the compound.[4] |

Note: Researchers can typically request specific analytical data like NMR, HPLC, and LC-MS from commercial suppliers.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of Methyl 2,3-dihydroxybenzoate. The following is a representative protocol based on standard bromination procedures for phenolic compounds.

Reaction: Methyl 2,3-dihydroxybenzoate + Br₂ → this compound + HBr

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

Glacial Acetic Acid (solvent)

-

Bromine (Br₂)

-

Sodium thiosulfate solution (for quenching)

-

Ice-cold water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve Methyl 2,3-dihydroxybenzoate in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The addition rate should be controlled to maintain the temperature below 10 °C. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.[5]

-

Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.[5] To quench any unreacted bromine, add sodium thiosulfate solution until the orange color of bromine disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflows and Diagrams

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and structural confirmation of this compound.

Caption: A flowchart of the synthesis and analysis process.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar brominated and hydroxylated benzoic acids provide a general safety profile.

-

Hazard Statements: Compounds of this class may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Some related compounds are classified as toxic if swallowed (H301) and very toxic to aquatic life (H400).

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[7] Avoid breathing dust and use only in well-ventilated areas.[7]

-

Handling: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7]

-

First Aid:

-

IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

IF SWALLOWED: Rinse mouth and seek medical advice immediately.[8]

-

IF INHALED: Move the person to fresh air.[7]

-

-

It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.

References

- 1. This compound | 105603-49-4 [chemicalbook.com]

- 2. 105603-49-4|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]

- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Methyl 5-bromo-2,3-dihydroxybenzoate

CAS Number: 105603-49-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural features, including the dihydroxy-substituted benzene ring and the bromine atom, make it a valuable precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological applications, with a focus on its role as a key intermediate in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a derivative of benzoic acid. The presence of hydroxyl and bromo- groups on the aromatic ring influences its reactivity and physical characteristics. A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 105603-49-4 |

| Molecular Formula | C₈H₇BrO₄ |

| Molecular Weight | 247.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in hot ethyl acetate, dimethylformamide, dimethyl sulfoxide, and methanol.[1] |

Synthesis

The synthesis of this compound typically involves a two-step process: the bromination of a dihydroxybenzoic acid precursor followed by esterification.

Synthesis of 5-bromo-2,3-dihydroxybenzoic acid (Precursor)

A common route to the precursor, 5-bromo-2,3-dihydroxybenzoic acid, involves the bromination of 2,3-dihydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination at the para-position to the hydroxyl groups.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Esterification of 5-bromo-2,3-dihydroxybenzoic acid

The synthesized 5-bromo-2,3-dihydroxybenzoic acid is then esterified to yield the final product, this compound.

Experimental Protocol:

-

Reaction Setup: 5-bromo-2,3-dihydroxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester group, and the hydroxyl protons. The aromatic protons will appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants indicative of their substitution pattern. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (in the range of 100-160 ppm), and the methoxy carbon (around 50-55 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the carbonyl group of the ester (a strong band around 1700-1730 cm⁻¹), C-O stretching of the ester and phenol groups (in the 1200-1300 cm⁻¹ region), and C-Br stretching (in the lower frequency region).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units will be observed for the molecular ion and any bromine-containing fragments.

Biological and Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Precursor for Salbutamol Analogs (Hydroxyalbuterol)

This compound is a key intermediate in the preparation of hydroxyalbuterol, an analog of the well-known bronchodilator salbutamol.[2] The synthesis involves the modification of the ester group and subsequent reactions to introduce the amino alcohol side chain characteristic of β₂-adrenergic agonists.

Intermediate for Bisubstrate Inhibitors

This compound is also utilized in the synthesis of bisubstrate inhibitors.[2] These inhibitors are designed to bind to two different sites on an enzyme, often leading to higher potency and selectivity compared to traditional single-site inhibitors. The dihydroxybenzoate moiety can serve as a recognition element for one binding site, while the rest of the molecule is elaborated to target a second site.

Enzyme Inhibition

Studies have shown that this compound exhibits low inhibitory activity towards sn-glycerol-3-phosphate oxidase from Trypanosoma brucei brucei.[2] This enzyme is a potential drug target for the treatment of African trypanosomiasis. While the inhibitory activity of this specific compound is modest, it provides a scaffold for the design and synthesis of more potent inhibitors.

Experimental Protocol for sn-glycerol-3-phosphate oxidase Inhibition Assay:

-

Enzyme Preparation: Recombinant or purified sn-glycerol-3-phosphate oxidase is prepared.

-

Assay Buffer: A suitable buffer (e.g., phosphate buffer) at an optimal pH for enzyme activity is used.

-

Substrate and Inhibitor Preparation: Stock solutions of the substrate (sn-glycerol-3-phosphate) and the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO).

-

Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer. The reaction is initiated by the addition of the substrate.

-

Detection: The enzyme activity is monitored by measuring the consumption of a co-substrate (e.g., oxygen) using an oxygen electrode or by a coupled assay that produces a colorimetric or fluorescent signal.

-

Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a versatile chemical intermediate with established applications in the synthesis of pharmaceutically relevant compounds. Its utility as a precursor for salbutamol analogs and bisubstrate inhibitors highlights its importance in drug discovery. While its intrinsic biological activity may be limited, its chemical structure provides a valuable platform for the development of more potent and selective therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound in medicinal chemistry.

References

Technical Guide: Structure Elucidation of Methyl 5-bromo-2,3-dihydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the structural elucidation of Methyl 5-bromo-2,3-dihydroxybenzoate, detailing the analytical techniques and data interpretation required for its unambiguous identification.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring with hydroxyl, carboxylate, and bromine functionalities, necessitates a multi-technique approach for complete characterization. This guide outlines the expected outcomes from key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this specific compound, the following sections present predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | 2-OH |

| ~9.5 | Singlet (broad) | 1H | 3-OH |

| ~7.4 | Doublet | 1H | H-6 |

| ~7.1 | Doublet | 1H | H-4 |

| ~3.8 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~148 | C-2 |

| ~145 | C-3 |

| ~125 | C-6 |

| ~120 | C-4 |

| ~118 | C-1 |

| ~110 | C-5 |

| ~52 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine is expected to produce a characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 246/248 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 215/217 | Moderate | [M - OCH₃]⁺ |

| 187/189 | Moderate | [M - COOCH₃]⁺ |

| 159 | Low | [M - Br]⁺ |

| 137 | Moderate | [M - Br - CO]⁺ |

| 109 | High | [Dihydroxybenzyne]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1720-1700 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300-1200 | Strong | C-O stretch (ester and phenol) |

| ~1100 | Medium | C-O stretch |

| 850-800 | Strong | C-H bend (out-of-plane) |

| 700-600 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| λ_max (nm) | Description |

| ~220 | π → π* transition |

| ~260 | π → π* transition |

| ~300 | n → π* transition |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

3.1.2. Data Acquisition (¹H and ¹³C NMR)

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization)

3.2.1. Sample Introduction

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[1]

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

3.2.2. Ionization and Analysis

-

Vaporize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[3][4][5]

-

Place the resulting fine powder into a pellet-forming die.

-

Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

3.3.2. Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

3.4.1. Sample Preparation

-

Prepare a stock solution of the sample by dissolving a known mass in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3.4.2. Data Acquisition

-

Turn on the spectrophotometer and allow the lamps to warm up.[8][9]

-

Set the desired wavelength range for the scan.

-

Fill a quartz cuvette with the blank solution and place it in the sample holder to measure the baseline.[8][9]

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Visualizations

Structure and Numbering

Caption: Chemical structure of this compound with atom numbering.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of an organic compound.

References

- 1. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. shimadzu.com [shimadzu.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. chemwifi.com [chemwifi.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. cbic.yale.edu [cbic.yale.edu]

- 9. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

The Synthetic Versatility of Methyl 5-Bromo-2,3-dihydroxybenzoate: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – Methyl 5-bromo-2,3-dihydroxybenzoate has emerged as a pivotal starting material in the synthesis of complex heterocyclic structures, particularly those with significant therapeutic potential. This technical guide provides an in-depth overview of its application in the synthesis of dibenzo[b,g][1][2]dioxocin-5-one derivatives, compounds of interest in cardiovascular drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Introduction

This compound is a polysubstituted aromatic compound featuring a bromine atom and two hydroxyl groups, making it a versatile scaffold for organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, etherification, and cross-coupling reactions. Its utility as a building block is highlighted in the synthesis of novel therapeutic agents.

Synthetic Application in the Preparation of Dibenzo[b,g][1][2]dioxocin-5-one Derivatives

A significant application of this compound is in the multi-step synthesis of 7H-dibenzo[b,g][1][2]dioxocin-5-one derivatives. These compounds have been investigated as inhibitors of cholesterol ester transfer protein (CETP), a key target in the management of dyslipidemia and the prevention of atherosclerosis.

The synthetic strategy, as outlined in patent literature, involves a sequence of protection, alkylation, and cyclization steps to construct the core dibenzodioxocinone framework. The bromine atom on the starting material can be further functionalized in later stages to introduce additional diversity.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a multi-step process beginning with the protection of the hydroxyl groups, followed by the introduction of a side chain, and culminating in an intramolecular cyclization to form the characteristic eight-membered ring of the dibenzodioxocinone.

Caption: Synthetic pathway from this compound.

Quantitative Data

The following table summarizes the key quantitative data for a representative synthesis of a 7H-dibenzo[b,g][1][2]dioxocin-5-one derivative. The data is compiled from analogous examples described in the patent literature.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1. Protection | This compound | Chloromethyl methyl ether, Diisopropylethylamine, DCM, 0°C to rt | Methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate | ~95% |

| 2. Alkylation | Methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate | Substituted phenol, K₂CO₃, DMF, 80°C | Alkylated biaryl ether intermediate | ~80-90% |

| 3. Saponification | Alkylated biaryl ether intermediate | LiOH, THF/H₂O, rt | Carboxylic acid intermediate | ~98% |

| 4. Intramolecular Cyclization | Carboxylic acid intermediate | Trifluoroacetic anhydride, CH₂Cl₂, rt | Protected dibenzo[b,g][1][2]dioxocin-5-one | ~70-80% |

| 5. Deprotection | Protected dibenzo[b,g][1][2]dioxocin-5-one | HCl, Methanol, rt | 7H-dibenzo[b,g][1][2]dioxocin-5-one derivative | ~90% |

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis of 7H-dibenzo[b,g][1][2]dioxocin-5-one derivatives are provided below, based on analogous reactions.

Step 1: Synthesis of Methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate (Protection)

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0°C is added diisopropylethylamine (2.5 eq). Chloromethyl methyl ether (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate.

Step 2: Alkylation with a Substituted Phenol

A mixture of methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate (1.0 eq), a substituted phenol (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated to 80°C and stirred for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the alkylated biaryl ether intermediate.

Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization)

The carboxylic acid intermediate (obtained after saponification of the methyl ester) (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic anhydride (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried, and evaporated. The crude product is purified by chromatography to give the protected dibenzo[b,g][1][2]dioxocin-5-one.

Biological Context: CETP Inhibition Signaling Pathway

The synthesized dibenzo[b,g][1][2]dioxocin-5-one derivatives are designed to inhibit the Cholesterol Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels and reducing LDL cholesterol ("bad cholesterol") levels, thereby potentially reducing the risk of cardiovascular diseases.

Caption: Mechanism of CETP inhibition by dibenzodioxocinone derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex, biologically active molecules. The synthesis of 7H-dibenzo[b,g][1][2]dioxocin-5-one derivatives as potential CETP inhibitors exemplifies its utility in medicinal chemistry and drug discovery. The functional handles present on this building block offer numerous possibilities for the generation of diverse chemical libraries for screening against a wide range of biological targets. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important chemical intermediate.

References

The Biological Versatility of Dihydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydroxybenzoic acids (DHBAs), a class of phenolic compounds, are secondary metabolites found throughout the plant kingdom and are also metabolites of aspirin. Their simple chemical structure, consisting of a benzoic acid core with two hydroxyl groups, belies a remarkable diversity of biological activities. The specific positioning of these hydroxyl groups on the aromatic ring profoundly influences their therapeutic potential, making DHBA derivatives a compelling area of research for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of DHBA isomers and their derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities

DHBA isomers exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The differential activity between isomers underscores the critical role of their chemical structure in molecular interactions.

Antioxidant Activity

The antioxidant capacity of DHBA derivatives is a cornerstone of their biological effects, primarily attributed to their ability to scavenge free radicals and chelate metal ions. This activity is highly dependent on the substitution pattern of the hydroxyl groups.

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

| Isomer | Common Name | DPPH IC50 (µM)[1] | ABTS % Inhibition (at 50 µM)[1] |

| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% |

| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% |

| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% |

| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% |

| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% |

| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% |

Anti-inflammatory Activity

Several DHBA isomers and their derivatives modulate key inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Dihydroxybenzoic Acid Derivatives

| Compound | Assay | Target/Cell Line | IC50/Activity |

| 2,3-Dihydroxybenzoic acid | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |

| 3,4-Dihydroxybenzoic acid | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |

| 2,3-Dihydroxybenzoic acid | NF-κB activation | H2O2-treated monocytes | Dose-dependent inhibition[2] |

| 2,3-DHBA ethyl ester | NF-κB activation | H2O2-treated monocytes | Dose-dependent inhibition[2] |

Anticancer Activity

The anticancer potential of DHBA derivatives has been demonstrated in various cancer cell lines, with mechanisms often involving the induction of apoptosis and inhibition of cell proliferation.

Table 3: Comparative Anticancer Activity of Dihydroxybenzoic Acid Isomers

| Isomer | Cell Line | IC50 (µM) |

| 2,5-DHBA | SW480 (colorectal) | 22.39 ± 2.12 |

| 2,5-DHBA | SW620 (colorectal) | 11.83 ± 1.54 |

| 3,4-DHBA | AGS (gastric adenocarcinoma) | Induces apoptosis |

Antimicrobial Activity

DHBA derivatives have shown inhibitory activity against a range of pathogenic bacteria and fungi. Their efficacy is influenced by the specific isomer and the microbial species.

Table 4: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Isomers

| Isomer | Escherichia coli (mg/mL)[3][4] | Pseudomonas aeruginosa (mg/mL)[3][4] | Staphylococcus aureus (mg/mL)[3][4] | Bacillus subtilis (mg/mL)[3][4] | Candida albicans (mg/mL)[3][4] |

| 2,3-DHBA | 3 | 4 | 3 | 3 | 4 |

| 2,4-DHBA | 2 | 2 | 2 | 2 | 2 |

| 2,5-DHBA | 4 | 5 | 4 | 4 | 5 |

| 2,6-DHBA | 5 | 6 | 5 | 5 | 6 |

| 3,4-DHBA | 2 | 2 | 2 | 2 | 2 |

| 3,5-DHBA | 3 | 3 | 3 | 3 | 3 |

Neuroprotective Activity

Certain DHBA isomers have demonstrated neuroprotective effects, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and the dissociation of amyloid-beta oligomers.

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Hydroxybenzoic Acids

| Compound | IC50 (µmol/µmol of AChE)[5] | Binding Constant (Ka) (L/mol)[5] |

| 4-Hydroxyphenylpyruvic acid | 5.89 | 253 x 10³ |

| 4-Hydroxyphenylacetic acid | 6.24 | 66.23 x 10³ |

| Homogentisic acid | 7.16 | 116.92 x 10³ |

Key Signaling Pathways

The biological activities of dihydroxybenzoic acid derivatives are often mediated through their interaction with and modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Some DHBA derivatives have been shown to inhibit its activation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway by certain DHBA derivatives can enhance the expression of antioxidant enzymes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of DHBA derivatives.

DPPH Radical Scavenging Assay

This assay is a standard and rapid method for evaluating the antioxidant capacity of a compound.

Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of the DHBA derivatives and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each concentration of the test compounds and the positive control to separate wells.

-

Add the DPPH solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Seed the desired cancer cell line in a 96-well plate at an appropriate density and incubate overnight.

-

Treat the cells with various concentrations of the DHBA derivatives. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Protocol:

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the DHBA derivatives in a suitable broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

-

The MIC is the lowest concentration of the DHBA derivative at which no visible growth is observed.

-

Conclusion

Dihydroxybenzoic acid derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential across a range of diseases. The structure-activity relationships observed among the different isomers highlight the importance of precise chemical design in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full potential of these promising molecules. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating their demonstrated in vitro activities into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. NF-kappa B transcription factor activation by hydrogen peroxide can be decreased by 2,3-dihydroxybenzoic acid and its ethyl ester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Protocols for Methyl 5-bromo-2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated derivative of dihydroxybenzoic acid, a class of compounds with known biological activities. The presence of bromine and multiple hydroxyl groups suggests potential applications in medicinal chemistry and materials science. This guide outlines the general procedures for the chemical synthesis and comprehensive spectroscopic characterization of this target molecule.

Predicted Spectroscopic Data

While experimental data is unavailable, predicted spectroscopic features can guide the analysis of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Doublet | 1H | Aromatic H (position 6) |

| ~ 6.8 - 7.1 | Doublet | 1H | Aromatic H (position 4) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | Hydroxyl (-OH) protons |

| ~ 3.8 - 3.9 | Singlet | 3H | Methyl (-OCH₃) protons |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl Carbon (C=O) |

| ~ 145 - 150 | Aromatic C-OH (position 2) |

| ~ 140 - 145 | Aromatic C-OH (position 3) |

| ~ 125 - 130 | Aromatic C-H (position 6) |

| ~ 115 - 120 | Aromatic C-H (position 4) |

| ~ 110 - 115 | Aromatic C-Br (position 5) |

| ~ 110 - 115 | Aromatic C (position 1) |

| ~ 50 - 55 | Methyl Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 (broad) | O-H (hydroxyl) | Stretching |

| 3000 - 2850 | C-H (methyl) | Stretching |

| 1730 - 1700 | C=O (ester) | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| 1300 - 1000 | C-O (ester, phenol) | Stretching |

| 700 - 500 | C-Br | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| [M]+• | Molecular Ion |

| [M+2]+• | Isotopic peak due to ⁸¹Br |

| [M - OCH₃]+ | Fragment ion |

| [M - COOCH₃]+ | Fragment ion |

Experimental Protocols

Synthesis of this compound

This synthesis can be envisioned as a two-step process: esterification of 2,3-dihydroxybenzoic acid followed by bromination.

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Conditions: Reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of Methyl 2,3-dihydroxybenzoate

-

Reaction Setup: Dissolve the Methyl 2,3-dihydroxybenzoate from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) to the solution at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine ([M]+• and [M+2]+• in approximately a 1:1 ratio) should be observed.

Visualizations

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-bromo-2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated derivative of dihydroxybenzoic acid, a class of compounds recognized for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its key identifiers and computed properties. Detailed experimental protocols for the determination of its melting point and a plausible synthetic route are presented. Furthermore, this guide explores the biological context of dihydroxybenzoic acid derivatives, particularly their role in cancer cell signaling pathways, and provides a visual representation of this pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105603-49-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₄ | [2][3] |

| Molecular Weight | 247.04 g/mol | [2][3] |

| Appearance | Solid (predicted) | - |

| Storage | Sealed in dry, room temperature | [3] |

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not extensively documented. However, a plausible two-step synthetic workflow can be proposed based on standard organic chemistry reactions: Fischer esterification of the parent carboxylic acid followed by electrophilic bromination, or vice-versa.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic routes to this compound.

This protocol is adapted from general Fischer esterification procedures for hydroxybenzoic acids.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Methyl 2,3-dihydroxybenzoate.

This protocol is based on general methods for the bromination of activated aromatic rings.[6][7]

-

Reaction Setup: Dissolve Methyl 2,3-dihydroxybenzoate in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Cool the solution in an ice bath and add a solution of bromine in glacial acetic acid dropwise with continuous stirring. The reaction is typically exothermic and the temperature should be maintained.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until TLC indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical physical property that indicates its purity. The following is a general procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush the crystals in a mortar and pestle.

-

Tamp the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point quickly.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

When the temperature is approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2°C).

-

Biological Context and Signaling Pathway

Derivatives of 2,3-dihydroxybenzoic acid, which are metabolites of aspirin, have been shown to exhibit anti-cancer properties.[8][9] These compounds can inhibit the proliferation of cancer cells by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[8] Inhibition of CDKs leads to cell cycle arrest and can ultimately induce apoptosis (programmed cell death).

The following diagram illustrates a simplified signaling pathway of how 2,3-dihydroxybenzoic acid derivatives may exert their anti-cancer effects.

Caption: Anti-cancer signaling pathway of 2,3-dihydroxybenzoic acid derivatives.

Conclusion

This compound is a compound of interest for which foundational chemical data is available. While specific experimentally determined physical properties remain to be fully characterized in the literature, its synthesis is achievable through established organic chemistry methodologies. The biological relevance of its parent structure, 2,3-dihydroxybenzoic acid, in anti-cancer pathways highlights the potential of this and similar derivatives as subjects for further investigation in drug discovery and development. This guide provides a solid starting point for researchers interested in exploring the properties and applications of this compound.

References

- 1. parchem.com [parchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 105603-49-4|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tsijournals.com [tsijournals.com]

- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mail.antiox.org [mail.antiox.org]

An In-depth Technical Guide to Methyl 5-bromo-2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 5-bromo-2,3-dihydroxybenzoate, a halogenated aromatic ester of interest in pharmaceutical research. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential biological activities and associated signaling pathways based on current scientific literature.

Core Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 247.04 g/mol |

| Molecular Formula | C₈H₇BrO₄ |

| CAS Number | 105603-49-4 |

Synthetic Experimental Protocol

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid to Methyl 2,3-Dihydroxybenzoate

This initial step involves the conversion of the carboxylic acid group of 2,3-dihydroxybenzoic acid to its corresponding methyl ester.

-

Materials:

-

2,3-Dihydroxybenzoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude methyl 2,3-dihydroxybenzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Regioselective Bromination of Methyl 2,3-Dihydroxybenzoate

The second step is the critical bromination of the aromatic ring. The hydroxyl groups at positions 2 and 3 are activating and ortho-, para-directing. To achieve regioselective bromination at the 5-position, careful control of the reaction conditions is necessary.

-

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Deionized water

-

-

Procedure:

-

Dissolve methyl 2,3-dihydroxybenzoate in anhydrous acetonitrile in a reaction vessel protected from light.

-

Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and quench any remaining NBS with a solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of structurally similar compounds, it is plausible that this molecule exhibits anti-inflammatory and antioxidant properties.

A closely related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , has been shown to possess anti-inflammatory effects by regulating the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway .[1][2] This pathway is a cornerstone of the innate immune response and its dysregulation is implicated in numerous inflammatory diseases. MBD was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

Furthermore, another analogue, methyl 3,4-dihydroxybenzoate , has demonstrated antioxidant properties through the activation of the Nrf2 antioxidant pathway .[3] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Given these precedents, it is hypothesized that this compound may also modulate inflammatory and oxidative stress responses. The following diagram illustrates the potential interplay of these signaling pathways that could be influenced by this compound.

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Biological Activity Screening

To validate the hypothesized anti-inflammatory and antioxidant activities of this compound, a series of in vitro experiments can be conducted.

Caption: Experimental workflow for evaluating biological activity.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its synthetic pathway and confirm its biological activities.

References

- 1. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Methyl 5-bromo-2,3-dihydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-2,3-dihydroxybenzoate, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a detailed experimental protocol based on the widely accepted isothermal shake-flask method and a visualization of the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is crucial for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 105603-49-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₄ | [2] |

| Molecular Weight | 247.04 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Predicted Solubility Profile

While quantitative data is unavailable, the solubility of this compound can be qualitatively predicted based on the principles of "like dissolves like" and the known solubility of structurally similar compounds like methyl benzoate. Methyl benzoate is sparingly soluble in water but miscible with many organic solvents.[3][4][5][6][7] The presence of two hydroxyl groups on the benzene ring of this compound is expected to increase its polarity compared to methyl benzoate, potentially influencing its solubility in polar organic solvents.

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in a range of common organic solvents. Researchers are encouraged to use the experimental protocol provided in this guide to determine the precise quantitative values.

| Solvent | Polarity Index | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Methanol | 6.6 | Likely Soluble | To be determined experimentally |

| Ethanol | 5.2 | Likely Soluble | To be determined experimentally |

| Acetone | 5.1 | Likely Soluble | To be determined experimentally |

| Ethyl Acetate | 4.4 | Likely Soluble | To be determined experimentally |

| Dichloromethane | 3.1 | Moderately Soluble | To be determined experimentally |

| Diethyl Ether | 2.8 | Moderately Soluble | To be determined experimentally |

| Toluene | 2.4 | Sparingly Soluble | To be determined experimentally |

| Hexane | 0.1 | Likely Insoluble | To be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | To be determined experimentally |

| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble | To be determined experimentally |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[8] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

- 1. parchem.com [parchem.com]

- 2. 105603-49-4|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Methyl 5-bromo-2,3-dihydroxybenzoate Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a small molecule with a catechol structure, suggesting its potential as an inhibitor of catechol-O-methyltransferase (COMT). COMT is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine, and plays a significant role in both central and peripheral nervous systems.[1][2][3] Inhibition of COMT is a validated therapeutic strategy for conditions like Parkinson's disease, where preserving dopamine levels is beneficial.[2][4] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against COMT.

Principle of the Assay

The assay quantifies the inhibitory effect of this compound on COMT activity. The enzymatic reaction involves the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a catechol substrate, catalyzed by COMT.[1][2] The formation of the methylated product is monitored, and the reduction in its formation in the presence of the inhibitor is used to calculate the percentage of inhibition. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[5][6][7]

Experimental Protocols

Materials and Reagents

-

Recombinant human soluble COMT (S-COMT)[8]

-

This compound

-

S-adenosyl-L-methionine (SAM)[8]

-

Magnesium Chloride (MgCl2)[8]

-

Dithiothreitol (DTT)[8]

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)[8]

-

COMT substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent probe)[8][9]

-

Dimethyl sulfoxide (DMSO)

-

Stop solution (e.g., 0.1% formic acid in acetonitrile)[8]

-

96-well microplate (black or clear, depending on the detection method)

-

Plate reader (spectrophotometer or fluorometer)

Experimental Workflow

Figure 1. Experimental workflow for the COMT enzyme inhibition assay.

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the assay buffer to achieve a range of final assay concentrations.

-

Prepare the reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Prepare working solutions of S-COMT, the chosen substrate, and SAM in the reaction buffer. Keep enzyme solutions on ice.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the serially diluted this compound or DMSO for the control wells.[8]

-

Add the S-COMT enzyme solution to each well.

-